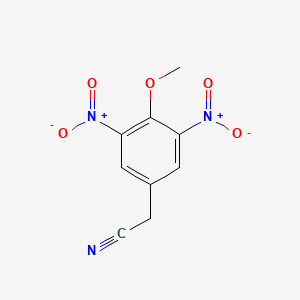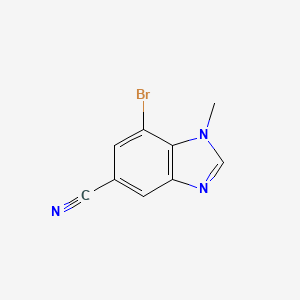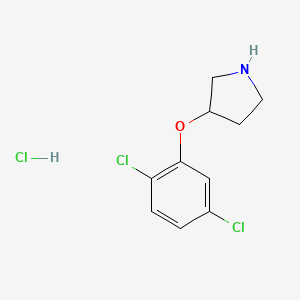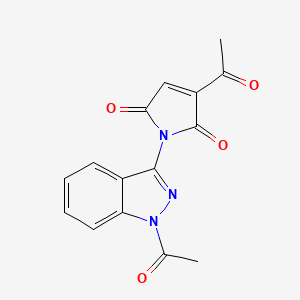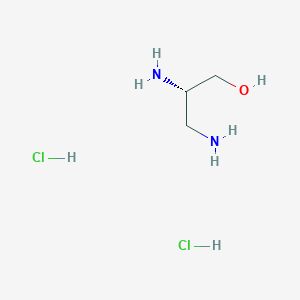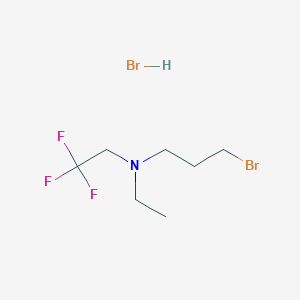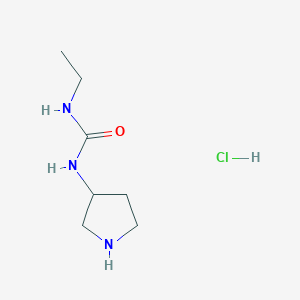
3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride
Übersicht
Beschreibung
3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride is a chemical compound with the molecular formula C7H16ClN3O and a molecular weight of 193.67 . It is used extensively in scientific research, with applications ranging from drug discovery to material synthesis.
Synthesis Analysis
The synthesis of compounds like 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride include a molecular weight of 193.67 and a molecular formula of C7H16ClN3O . Other specific properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Drug Discovery: Enhancing Pharmacophore Space
The pyrrolidine ring, a core component of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride, is widely utilized in medicinal chemistry due to its ability to efficiently explore the pharmacophore space. The sp3 hybridization of the pyrrolidine ring allows for a diverse range of molecular interactions, contributing significantly to the stereochemistry of drug molecules . This structural flexibility is crucial for the design of compounds with selective biological activity, making it a valuable scaffold in drug discovery.
Anti-Inflammatory Applications: COX-2 Inhibition
Pyrrolidine derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation and pain pathways. Compounds featuring the pyrrolidine structure, similar to 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride, have demonstrated IC_50 values in the range of 1–8 µM, indicating potent anti-inflammatory properties . This makes them promising candidates for the development of new anti-inflammatory drugs.
Material Synthesis: Structural Flexibility
The unique properties and structural flexibility of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride make it a versatile compound in material synthesis. Its ability to undergo various chemical reactions and form stable bonds with different elements can be exploited in synthesizing new materials with desired properties.
Biological Activity: Steric Factors and SAR
The pyrrolidine ring’s non-planarity and stereogenicity of carbons play a significant role in the biological activity of compounds. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to varying binding modes to enantioselective proteins . This aspect is crucial in understanding the structure-activity relationship (SAR) and designing compounds with targeted effects.
Antiviral Agents: Indole Derivatives
Indole derivatives, which share structural similarities with pyrrolidine compounds, have shown a broad spectrum of biological activities, including antiviral properties. The incorporation of the pyrrolidine ring into indole derivatives can enhance their pharmacological profile, offering new avenues for antiviral drug development .
Cytotoxic Agents: Cancer Research
Pyrrolidine derivatives have been evaluated for their cytotoxic activity against various cancer cell lines. The modification of the pyrrolidine ring, as seen in 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride, can influence the efficacy of these compounds in inhibiting the growth of cancer cells, making them valuable in cancer research .
Enantioselective Synthesis: Chiral Centers
The stereogenicity of the pyrrolidine ring allows for enantioselective synthesis, which is essential in creating chiral drug molecules with specific biological activities. The different stereoisomers of pyrrolidine-based compounds can have distinct pharmacological effects, highlighting the importance of stereochemistry in drug design .
Therapeutic Potential: Pyrimidine Scaffolds
Heterocyclic pyrimidine scaffolds, which can be synthesized using pyrrolidine derivatives, have shown therapeutic potential in various domains, including anti-HIV activity. The structural diversity offered by pyrrolidine-based compounds can be leveraged to create novel pyrimidine derivatives with enhanced biological efficacy .
Wirkmechanismus
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have diverse biological profiles, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
It is known that the physicochemical environment can significantly impact the activity of compounds with a pyrrolidine ring .
Eigenschaften
IUPAC Name |
1-ethyl-3-pyrrolidin-3-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c1-2-9-7(11)10-6-3-4-8-5-6;/h6,8H,2-5H2,1H3,(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJOQEADKMRIEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1448445.png)
![3-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)propanoic acid](/img/structure/B1448449.png)


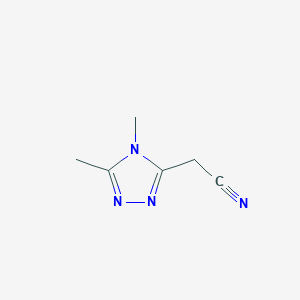
![[1-(3-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1448453.png)

